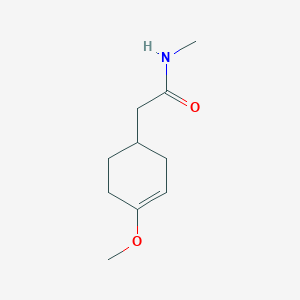
2-(4-Methoxycyclohex-3-en-1-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxycyclohex-3-en-1-yl)-N-methylacetamide is an organic compound with a unique structure that includes a methoxy group attached to a cyclohexene ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohex-3-en-1-yl)-N-methylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxycyclohex-3-en-1-ol with N-methylacetamide under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycyclohex-3-en-1-yl)-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-oxocyclohex-3-en-1-yl)-N-methylacetamide.
Reduction: Formation of 2-(4-methoxycyclohexyl)-N-methylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxycyclohex-3-en-1-yl)-
Properties
CAS No. |
62141-24-6 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(4-methoxycyclohex-3-en-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H17NO2/c1-11-10(12)7-8-3-5-9(13-2)6-4-8/h5,8H,3-4,6-7H2,1-2H3,(H,11,12) |
InChI Key |
ICRBBXUDKZCRQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1CCC(=CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


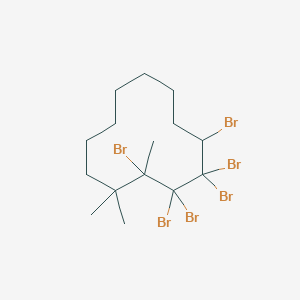
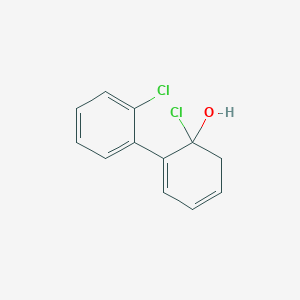
![1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]-](/img/structure/B14540109.png)
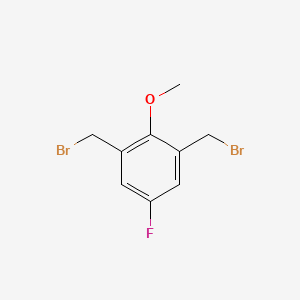
![1,1-Dimethyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14540116.png)
![3-[2-(Acetylsulfanyl)acetamido]benzoic acid](/img/structure/B14540121.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide](/img/structure/B14540125.png)
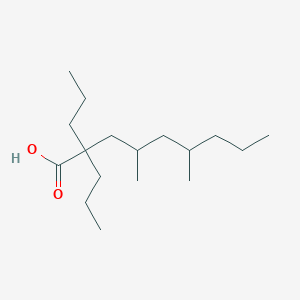
![1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol](/img/structure/B14540130.png)
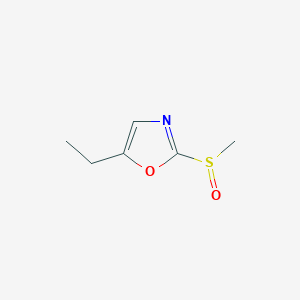
![Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide](/img/structure/B14540142.png)
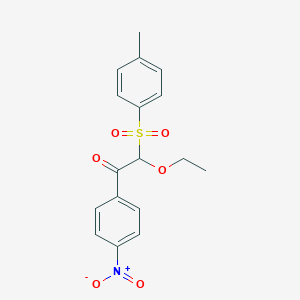
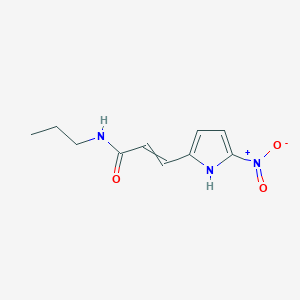
![4-[2-(3,4-Dimethoxyphenyl)-1,3-dithian-2-yl]oxolan-2-one](/img/structure/B14540161.png)
